molecular formula C20H23ClFN3OS B2412843 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride CAS No. 1217121-42-0

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride

Cat. No.: B2412843
CAS No.: 1217121-42-0
M. Wt: 407.93
InChI Key: YBBMTJADXLFZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dimethylamino group, a fluorobenzo[d]thiazolyl moiety, and a methylbenzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-8-15(13-14)19(25)24(12-6-11-23(2)3)20-22-18-16(21)9-5-10-17(18)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBMTJADXLFZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Amino-4-fluorobenzenethiol with Cyanogen Bromide

The benzothiazole ring is constructed via cyclocondensation, a widely used method for benzo-fused heterocycles. Source details a copper-catalyzed approach where 2-aminobenzenethiol reacts with nitriles to form 2-substituted benzothiazoles. Adapting this protocol:

  • Reactants : 2-Amino-4-fluorobenzenethiol and cyanogen bromide.
  • Conditions : CuCl₂ (10 mol%) in DMF at 110°C for 6 hours.
  • Yield : 72–85% after recrystallization from ethanol.

This method avoids harsh reagents and leverages catalytic metal systems for improved atom economy.

Alternative Microwave-Assisted Synthesis

Source also reports microwave-enhanced condensation using 2-aminothiophenol and carboxylic acids. For fluorinated analogs:

  • Reactants : 2-Amino-4-fluorobenzenethiol and acetic acid.
  • Conditions : Microwave irradiation (300 W, 120°C, 15 minutes).
  • Yield : 68% with >95% purity.

Microwave methods reduce reaction times but require specialized equipment.

Functionalization with the Dimethylamino Propyl Side Chain

Alkylation of 4-Fluorobenzo[d]thiazol-2-amine

The introduction of the N-(3-(dimethylamino)propyl) group employs nucleophilic substitution. Source demonstrates LDA-mediated alkylation of secondary amines:

  • Reactants : 4-Fluorobenzo[d]thiazol-2-amine and 3-chloro-N,N-dimethylpropan-1-amine.
  • Conditions : LDA (2.2 eq) in THF at −78°C → 25°C, 12 hours.
  • Yield : 60–65% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Excess base ensures deprotonation of the benzothiazole amine, facilitating SN2 displacement.

Reductive Amination Approach

An alternative route from Source uses reductive amination for N-alkylation:

  • Reactants : 4-Fluorobenzo[d]thiazol-2-amine and 3-dimethylaminopropanal.
  • Conditions : NaBH₃CN (1.5 eq) in MeOH, 24 hours.
  • Yield : 55%.

While milder, this method is less efficient for sterically hindered amines.

Amide Bond Formation with 3-Methylbenzoyl Chloride

Schotten-Baumann Reaction

Classical acylation under biphasic conditions (Source):

  • Reactants : N-(3-(Dimethylamino)propyl)-4-fluorobenzo[d]thiazol-2-amine and 3-methylbenzoyl chloride.
  • Conditions : NaOH (10% aq), CH₂Cl₂, 0°C → 25°C, 2 hours.
  • Yield : 75–80%.

Excess acyl chloride drives the reaction to completion, but hydrolysis byproducts may form.

Coupling via HATU/DIPEA

Modern peptide coupling reagents enhance efficiency (Source):

  • Reactants : Amine intermediate and 3-methylbenzoic acid.
  • Conditions : HATU (1.2 eq), DIPEA (3 eq) in DMF, 12 hours.
  • Yield : 88%.

This method avoids handling reactive acyl chlorides but increases costs.

Hydrochloride Salt Preparation

Acid-Base Neutralization

The free base is treated with HCl gas in anhydrous ether:

  • Conditions : 1.1 eq HCl (g) in Et₂O, stirred 1 hour, filtered.
  • Yield : 95% with >99% purity.

Recrystallization Optimization

Source recommends ethanol/ether mixtures for crystallization:

  • Solvent System : EtOH:Et₂O (1:3 v/v).
  • Purity : 99.5% by HPLC.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Advantages Limitations
Benzothiazole formation CuCl₂ catalysis 85 98 Scalable, cost-effective Requires metal removal
Alkylation LDA-mediated 65 95 High selectivity Cryogenic conditions
Amide coupling HATU/DIPEA 88 99 Mild conditions Expensive reagents
Salt formation HCl gas 95 99.5 Rapid precipitation Handling gaseous HCl

Challenges and Optimization Strategies

  • Benzothiazole Ring Fluorination : Direct fluorination at position 4 is challenging due to electronic effects. Directed ortho-metalation (DOM) with LDA and subsequent quenching with NFSI may improve regioselectivity.
  • Amine Alkylation Side Reactions : Over-alkylation is mitigated by using bulky bases like LDA to deprotonate the amine selectively.
  • Hydrochloride Hygroscopicity : Storing the salt under nitrogen with desiccants prevents moisture uptake.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride may be used as a probe to study cellular processes, given its potential to interact with biological macromolecules.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function, which could affect signal transduction pathways.

    DNA/RNA Binding: Interacting with nucleic acids, potentially influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the fluorine atom in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride can significantly influence its chemical reactivity and biological interactions, making it unique compared to its analogs. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, which could be advantageous in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride is a synthetic compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly against cancer and microbial infections. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25ClFN3OS
  • Molecular Weight : 422.0 g/mol
  • CAS Number : 1216679-03-6

The compound features a complex structure with a dimethylamino group, a fluorobenzothiazole moiety, and a benzamide functional group, which may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Enzymes : Potential inhibition of key enzymes involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity that may lead to altered signaling pathways.
  • Nucleic Acids : Possible interactions with DNA or RNA that affect gene expression.

Further experimental investigations are required to elucidate the specific mechanisms involved.

Biological Activity and Efficacy

Research indicates that compounds similar to this compound exhibit notable biological activities:

  • Antitumor Activity :
    • A study demonstrated that related compounds induced cell cycle arrest in cancer cells, leading to apoptosis. This effect was linked to the inhibition of kinesin spindle protein (KSP), which is crucial for mitotic progression .
  • Antibacterial Properties :
    • Limited research suggests moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. However, the efficacy was not comparable to standard antibiotics, indicating the need for further exploration into its antibacterial potential.

Case Study 1: Antitumor Efficacy

A recent investigation focused on the antitumor effects of related benzamide derivatives. The study found that these compounds effectively inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against various cancers .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of similar compounds against multiple bacterial strains. The results indicated that while some derivatives showed activity, they were less effective than commonly used antibiotics. This highlights the necessity for optimization and further research into their mechanisms and potential resistance.

Data Summary

Activity Type Target Organism/Cell Line Efficacy Observed Reference
AntitumorVarious cancer cell linesInduction of apoptosis
AntibacterialStaphylococcus aureusModerate activity
Escherichia coliModerate activity

Q & A

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Key Modifications :
  • Core Variations : Replace benzo[d]thiazol with indole or pyridine.
  • Substituent Effects : Systematic fluorination at positions 4, 5, or 6 on the benzamide ring.
  • Data Collection :
  • High-Throughput Screening : 96-well plate formats for IC₅₀ determination across cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.